Furan, 2-((phenylmethoxy)methyl)-
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Overview
Description
2-((Benzyloxy)methyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)furan typically involves the reaction of furan with benzyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of 2-((Benzyloxy)methyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Types of Reactions:
Oxidation: 2-((Benzyloxy)methyl)furan can undergo oxidation reactions to form corresponding furanones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives.
Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)methyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)furan in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The benzyloxy methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-((Benzyloxy)methyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-((Benzyloxy)methyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-((Benzyloxy)methyl)benzofuran: Features a benzofuran ring, adding an additional aromatic ring to the structure.
Uniqueness: 2-((Benzyloxy)methyl)furan is unique due to its specific combination of a furan ring and a benzyloxy methyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(phenylmethoxymethyl)furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHHCBWYUHWFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936851 |
Source
|
Record name | 2-[(Benzyloxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16361-14-1 |
Source
|
Record name | Furan, 2-((phenylmethoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016361141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Benzyloxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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